(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride
Overview
Description
(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an imidazole ring, a tetrahydronaphthalene moiety, and a thione group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate naphthalene derivative and an alkyl halide.
Thione Formation: The thione group can be introduced by reacting the imidazole derivative with a sulfur source, such as Lawesson’s reagent or phosphorus pentasulfide.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a secondary amine, and the imidazole derivative.
Hydrochloride Formation: The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to yield a saturated imidazoline derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium or platinum catalyst.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Imidazoline derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The thione group can act as a nucleophile, participating in various biochemical reactions. The aminomethyl group can enhance the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-one hydrochloride: Similar structure but with a carbonyl group instead of a thione group.
(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-sulfone hydrochloride: Similar structure but with a sulfone group instead of a thione group.
Uniqueness
(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride is unique due to its combination of an imidazole ring, a tetrahydronaphthalene moiety, and a thione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(aminomethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S.ClH/c15-8-13-9-16-14(18)17(13)12-6-5-10-3-1-2-4-11(10)7-12;/h1-4,9,12H,5-8,15H2,(H,16,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBWRLATDXGQJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3C(=CNC3=S)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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